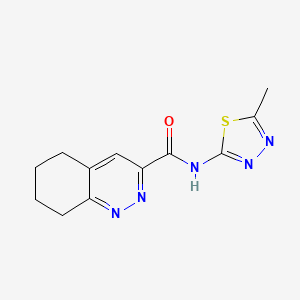

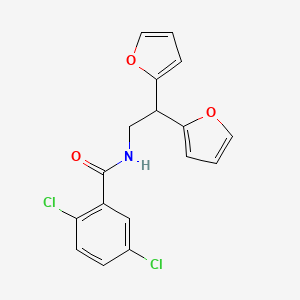

![molecular formula C21H28ClN3O5 B2504383 tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 1902908-72-8](/img/structure/B2504383.png)

tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl compounds has been explored in various contexts. For instance, the synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a potential SPECT imaging agent, involved a palladium-mediated stannylation followed by iododestannylation, yielding the product with high radiochemical purity . Similarly, di-tert-butyl ethynylimidodicarbonate has been used as a synthon for β-aminoethylation of electrophiles, demonstrating its versatility in creating complex structures such as pyrrolidinoindoline alkaloids . Moreover, an optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been achieved through a one-pot process involving debenzylation and ring hydrogenation .

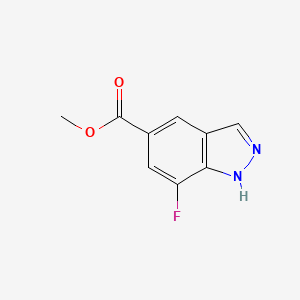

Molecular Structure Analysis

The molecular and crystal structures of tert-butyl compounds have been characterized using various techniques. For example, the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was determined by X-ray crystallography, revealing intramolecular hydrogen bonding that stabilizes the molecule . Additionally, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, with the molecules linked through weak intermolecular interactions and aromatic π–π stacking .

Chemical Reactions Analysis

The reactivity of tert-butyl compounds has been demonstrated in various chemical reactions. The terminal alkyne reactivity of di-tert-butyl ethynylimidodicarbonate allows for its addition to a range of organic electrophiles, leading to the formation of functionalized heterocycles and enabling a flexible approach to ethyleneamine installation . The synthesis processes often involve catalytic steps, such as palladium-catalyzed reactions, which are crucial for the formation and functionalization of the tert-butyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. The presence of intramolecular hydrogen bonds can affect the compound's stability and solubility . The crystalline properties, such as space group and unit cell parameters, provide insight into the compound's solid-state behavior . Additionally, the biological activity, such as antibacterial and anthelmintic properties, can be assessed through in vitro screening, although the activities may vary depending on the specific structure and substituents of the tert-butyl compound .

Scientific Research Applications

Thermal and Thermo-oxidative Degradation Studies

Research on poly(ethylene terephthalate) and poly(butylene terephthalate) provides insights into the thermal and thermo-oxidative degradation of polymers, highlighting the stability and degradation mechanisms of similar complex molecules. This study contributes to understanding the environmental stability and degradation pathways of similar chemical compounds (Botelho et al., 2001).

Radical Acylation and Synthesis of Carbonyl-containing Compounds

Tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) are used in the radical acylation of allyl ester with benzaldehyde, demonstrating the synthesis of new carbonyl-containing compounds under solvent-free and metal-free conditions. This research illustrates the broad utility of tert-butyl compounds in synthetic organic chemistry for creating diverse molecular structures with potential applications in materials science and pharmaceuticals (Sun et al., 2022).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrate the process of creating new molecules with potential biological activity. This research involves condensation reactions, spectroscopic evidences, and X-ray diffraction studies to elucidate the structure and properties of the synthesized compounds, contributing to the field of medicinal chemistry and materials science (Sanjeevarayappa et al., 2015).

Aryloxycarbonylcarbene Complexes in Asymmetric Catalytic Cyclopropanations

Research on aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium as active intermediates in asymmetric catalytic cyclopropanations highlights the application of tert-butyl compounds in catalysis. This study provides insights into the mechanisms of catalytic reactions and the synthesis of enantioselective compounds, offering potential applications in asymmetric synthesis and pharmaceutical manufacturing (Park et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 2-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN3O5/c1-21(2,3)30-20(28)25-9-4-5-16(25)19(27)23-8-10-24-12-14-11-15(22)6-7-17(14)29-13-18(24)26/h6-7,11,16H,4-5,8-10,12-13H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOVHHVQZVADOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2504310.png)

![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)